Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate involves several steps, including oxidative photochemical cyclization and reactions with acid chloride derivatives at room temperature. For example, the oxidative photochemical cyclization of ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates via the Ullmann–Hurtley reaction and subsequent photocyclization using CuBr2 is a method to prepare benzo[a]carbazoles, a closely related compound class (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals significant insights into the crystal packing and the role of hydrogen bonds in the structural arrangement (Yeong et al., 2018).
Chemical Reactions and Properties
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate and its derivatives undergo various chemical reactions, including intramolecular nucleophilic reactions and carbene-mediated C–H insertion reactions. These processes are crucial for the synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles, demonstrating the compound's reactivity and versatility (Yang et al., 2014).
Scientific Research Applications
Butyrylcholinesterase Inhibition : Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates have demonstrated strong preferential inhibition of butyrylcholinesterase, with some compounds being more active than the clinically used rivastigmine. This suggests potential applications in treating diseases like Alzheimer's where butyrylcholinesterase plays a role (Magar et al., 2021).
Anti-Inflammatory Potential : Benzo[g]indole-3-carboxylates, including derivatives of benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate, have shown high potency against human 5-lipoxygenase, a key enzyme in inflammatory processes. This indicates potential as anti-inflammatory therapeutics (Karg et al., 2009).
Antineoplastic and Antifilarial Agents : Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have exhibited significant growth inhibition in cancer cells (L1210) and antifilarial activity against adult worms. This positions them as potential antineoplastic and antifilarial agents (Ram et al., 1992).
Analgesic and Anti-Inflammatory Activity : 2-Benzoyl-1-benzofuran-3-amines and 2-(pyridylcarbonyl)-1-benzothiophene-3-amines, related to benzyl carbamate compounds, have shown analgesic and anti-inflammatory activities (Rádl et al., 2000).
Neuroprotective Effects and Antioxidant Capacity : Compounds like 8e and 8g, which are related to benzyl carbamate, have shown potent antioxidant capacity and neuroprotective effects against oxidative stress-induced cell death, along with activation of the Nrf2 signaling pathway. This is significant for treating oxidative stress-related pathologies (Pachón-Angona et al., 2019).
Antibacterial Activity : Derivatives such as 1(1Hindol-3yl)ethanamine effectively restore antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, suggesting a new antibacterial strategy (Héquet et al., 2014).
Future Directions
properties
IUPAC Name |
benzyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-15-6-7-17-16(10-15)14(11-20-17)8-9-19-18(22)23-12-13-4-2-1-3-5-13/h1-7,10-11,20-21H,8-9,12H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSKCJCRYHZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451897 | |
Record name | Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
CAS RN |
53157-50-9 | |
Record name | Phenylmethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53157-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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